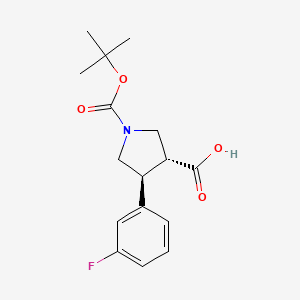
Pivalic-d3 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pivalic acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid with a molecular formula of (CH3)3CCO2H . It is a colorless, odiferous organic compound that is solid at room temperature . It is used as a ligand to synthesize cerium (IV) hexanuclear clusters .
Synthesis Analysis
Pivalic acid is prepared on a commercial scale by hydrocarboxylation of isobutene via the Koch reaction . Such reactions require an acid catalyst such as hydrogen fluoride. tert-Butyl alcohol and isobutyl alcohol can also be used in place of isobutene . In bacteria, one of the possible biosynthetic pathways may proceed analogously with the frequently described biosynthesis of branched amino acids .Molecular Structure Analysis
The Pivalic acid molecule contains a total of 16 bonds. There are 6 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
Pivalic acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions . It is employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .Physical And Chemical Properties Analysis
Pivalic acid has a density of 1.0±0.1 g/cm3, a boiling point of 166.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 44.4±6.0 kJ/mol and a flash point of 68.3±9.8 °C . The index of refraction is 1.420 .Safety And Hazards
Pivalic acid is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of contact, contaminated clothing should be immediately changed, preventive skin protection should be applied, and hands and face should be washed after working with the substance .
Orientations Futures
Pivalic acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions . It is employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions . The coordination of the Lewis acid together with the H-bonding ability of pivalic acid were both found to be pivotal in lowering the activation energy of the C–H activation step . The transformation of pivalic acid to isobutyric and 2-methylbutyric acids opens a potential way to biodegradation of exogenous pivalic acid .
Propriétés
Numéro CAS |
95926-88-8 |
|---|---|
Nom du produit |
Pivalic-d3 Acid |
Formule moléculaire |
C5H10O2 |
Poids moléculaire |
105.151 |
Nom IUPAC |
3,3,3-trideuterio-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3 |
Clé InChI |
IUGYQRQAERSCNH-FIBGUPNXSA-N |
SMILES |
CC(C)(C)C(=O)O |
Synonymes |
2,2-Dimethylpropanoic-3,3,3-d3 Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate](/img/structure/B570472.png)
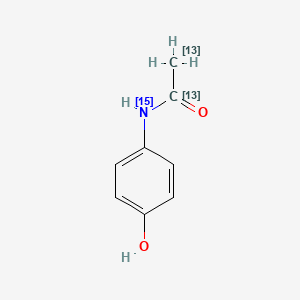
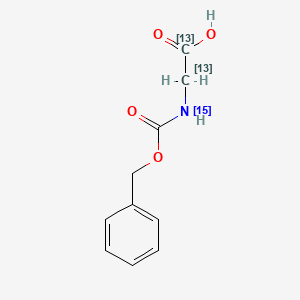
![5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B570482.png)
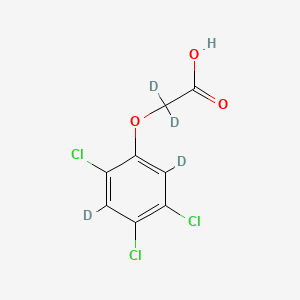
![4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine](/img/structure/B570484.png)
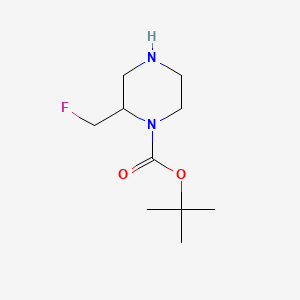
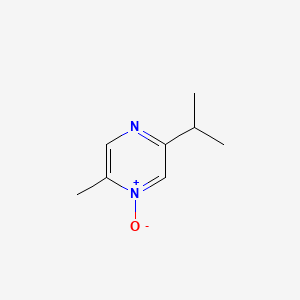
![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)
